Diethyl {[(propan-2-ylidene)amino]methyl}phosphonate
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Overview
Description
Diethyl {[(propan-2-ylidene)amino]methyl}phosphonate is an organophosphorus compound that features a phosphonate group bonded to a nitrogen atom through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl {[(propan-2-ylidene)amino]methyl}phosphonate can be synthesized through the condensation of diethyl phosphite with an imine derived from acetone and formaldehyde. The reaction typically proceeds under mild conditions, often in the presence of a base such as triethylamine, which facilitates the formation of the phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl {[(propan-2-ylidene)amino]methyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: The imine moiety can be reduced to form the corresponding amine.
Substitution: The methylene bridge can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Aminophosphonate derivatives.
Substitution: Various substituted phosphonate esters.
Scientific Research Applications
Diethyl {[(propan-2-ylidene)amino]methyl}phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways involving amino acid metabolism.
Medicine: Explored for its potential use in drug design, particularly as a scaffold for developing new pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of diethyl {[(propan-2-ylidene)amino]methyl}phosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic the transition state of phosphate esters, allowing the compound to act as a competitive inhibitor of enzymes that process phosphate-containing substrates. This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: A precursor in the synthesis of diethyl {[(propan-2-ylidene)amino]methyl}phosphonate.
Aminophosphonates: Compounds with similar structures and biological activities.
Phosphonic acids: Oxidized derivatives with different chemical properties.
Uniqueness
This compound is unique due to its specific structure, which combines a phosphonate group with an imine moiety. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.
Properties
CAS No. |
113086-37-6 |
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Molecular Formula |
C8H18NO3P |
Molecular Weight |
207.21 g/mol |
IUPAC Name |
N-(diethoxyphosphorylmethyl)propan-2-imine |
InChI |
InChI=1S/C8H18NO3P/c1-5-11-13(10,12-6-2)7-9-8(3)4/h5-7H2,1-4H3 |
InChI Key |
TXAGAGHLSOYNLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CN=C(C)C)OCC |
Origin of Product |
United States |
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